Edronax - 93851-87-7

Edronax

Catalog Number: EVT-1623083
CAS Number: 93851-87-7
Molecular Formula: C20H27NO6S
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Reboxetine is classified as a selective norepinephrine reuptake inhibitor (SNRI). [] It is utilized in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. [] Reboxetine's selectivity for the norepinephrine transporter makes it a valuable tool for dissecting the specific contributions of norepinephrine signaling pathways in complex biological systems. []

Fluoxetine (Prozac)

Relevance: Fluoxetine serves as a comparative agent to Edronax (Reboxetine) in several studies. Both are antidepressants, but Fluoxetine primarily acts on serotonin reuptake, while Reboxetine selectively inhibits norepinephrine reuptake [, , ]. Notably, Reboxetine demonstrated superior efficacy in improving social functioning compared to Fluoxetine in one study [].

Citalopram (Cipramil)

Relevance: Citalopram serves as a direct comparator to Edronax (Reboxetine) in a double-blind study evaluating efficacy and tolerability in treating Major Depressive Disorder (MDD) []. Both drugs showed comparable effectiveness in reducing depressive symptoms, but exhibited different side effect profiles.

Clomipramine (Anafranil)

Relevance: While not directly compared to Edronax (Reboxetine) in the provided research, Clomipramine exemplifies a non-SSRI antidepressant found to be more effective than Fluoxetine for severe depression []. This highlights the diversity of antidepressant classes, including selective norepinephrine reuptake inhibitors like Reboxetine, in treating depression with varying severity.

Maprotiline (Ludiomil)

Relevance: Maprotiline, while structurally different from tricyclic antidepressants (TCAs), shares a similar mechanism of action with Edronax (Reboxetine) by selectively inhibiting norepinephrine reuptake []. This highlights the significance of norepinephrine reuptake inhibition as a therapeutic target for depression.

Colchicine (Colcrys)

Relevance: While not directly related to Edronax (Reboxetine)'s antidepressant properties, Colchicine is mentioned in a case study where a patient taking both Colchicine and Reboxetine developed adverse effects []. This underscores the importance of considering potential drug interactions when prescribing Reboxetine, particularly in patients with complex medical histories.

Morpholine, 2-[(2-ethoxyphenoxy)phenylmethyl]-, methanesulfonate

Relevance: This compound is the chemical backbone of Edronax (Reboxetine) and explicitly defines its molecular structure []. Understanding its chemical composition offers insights into its pharmacological properties and potential interactions.

Overview

Edronax, known chemically as reboxetine, is a potent selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorders. It was developed to enhance norepinephrine levels in the brain by inhibiting its reuptake at the synaptic cleft, thereby improving mood and alleviating depressive symptoms. Reboxetine's unique mechanism distinguishes it from traditional antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs), which primarily target serotonin pathways.

Source

Reboxetine was first synthesized in the late 1980s by the pharmaceutical company Pharmacia, now part of Pfizer. It received marketing authorization in Europe in the late 1990s and has been prescribed in various countries for treating depression, although its use has declined with the rise of newer antidepressants.

Classification

Reboxetine is classified as an antidepressant and falls under the category of norepinephrine reuptake inhibitors. It is distinct from other classes of antidepressants due to its selective action on norepinephrine rather than serotonin or dopamine.

Synthesis Analysis

Methods

The synthesis of reboxetine involves several key steps, employing asymmetric synthesis techniques to ensure high enantiomeric purity.

  1. Starting Materials: The synthesis typically begins with a chiral intermediate derived from common substrates such as cinnamyl alcohol.
  2. Asymmetric Epoxidation: A notable method involves Sharpless asymmetric epoxidation, which creates a chiral epoxide that can be further modified to yield reboxetine.
  3. Ring Closure: The process includes a phase transfer catalysis step for ring closure, followed by resolution steps to achieve the desired stereochemistry.

Technical Details

A significant advancement in the synthesis was reported where a lipase-catalyzed reaction achieved high regioselectivity and yield for intermediate compounds . The final steps often involve protecting group strategies and careful control of reaction conditions to optimize yields while minimizing waste .

Molecular Structure Analysis

Structure

Reboxetine has the following molecular structure:

  • Chemical Formula: C17_{17}H21_{21}N
  • Molecular Weight: 255.36 g/mol
  • Structural Features: The molecule contains a morpholine ring and an aromatic moiety, contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Reboxetine undergoes various chemical reactions during its synthesis, including:

  1. Epoxidation: This reaction introduces an epoxide group into the molecule, which is crucial for subsequent transformations.
  2. Nucleophilic Substitution: The morpholine ring formation involves nucleophilic attack on activated halides or epoxides.
  3. Deprotection Reactions: Protecting groups are removed under acidic or basic conditions to yield the final product.

Technical Details

The reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield throughout the synthesis process .

Mechanism of Action

Reboxetine functions by selectively inhibiting the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. This enhancement is believed to contribute significantly to its antidepressant effects.

Process

  1. Inhibition of Reuptake: By blocking NET, reboxetine prevents norepinephrine from being reabsorbed into presynaptic neurons.
  2. Increased Neurotransmitter Availability: The elevated levels of norepinephrine enhance neurotransmission and improve mood regulation.
  3. Data on Efficacy: Clinical studies have shown that reboxetine is effective in improving symptoms of depression compared to placebo .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like ethanol and methanol; poorly soluble in water.
  • Melting Point: Approximately 120-125 °C.

Chemical Properties

  • pKa Value: Approximately 9.5, indicating it is a weak base.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analyses indicate that these properties are critical for both formulation development and therapeutic efficacy .

Applications

Reboxetine is primarily utilized in clinical settings for treating major depressive disorder. Its unique mechanism allows it to be effective in patients who may not respond well to SSRIs or other classes of antidepressants.

Scientific Uses

In addition to its role as an antidepressant, research continues into its potential applications in treating other conditions such as anxiety disorders and attention deficit hyperactivity disorder (ADHD). Studies are also exploring its efficacy in combination therapies with other psychiatric medications .

Therapeutic Mechanisms and Neuropharmacological Action

Noradrenergic Pathway Modulation in Major Depressive Disorder

Reboxetine (Edronax) exerts its primary antidepressant effect through targeted modulation of central noradrenergic pathways, addressing core pathophysiological mechanisms in Major Depressive Disorder (MDD). The drug specifically enhances norepinephrine (NE) neurotransmission in key brain regions implicated in mood regulation, including the prefrontal cortex, hippocampus, and limbic structures [1] [7]. This pharmacological action directly counteracts the noradrenergic deficiency observed in depression, characterized by reduced NE concentration in synaptic clefts and diminished neuronal firing rates in the locus coeruleus (LC), the brain's principal NE-producing nucleus [1].

Chronic administration of reboxetine produces adaptive neurobiological changes beyond acute neurotransmitter effects. Research demonstrates sustained elevation of extracellular NE concentrations leads to downstream regulation of postsynaptic adrenergic receptors, particularly β-adrenoceptors and α₁-adrenoceptors [7]. This receptor modulation initiates intracellular signaling cascades that ultimately enhance neurotrophic factor expression (particularly BDNF – brain-derived neurotrophic factor) and promote neuronal plasticity [1]. These neuroadaptive changes correlate with structural improvements observed in depression models, including hippocampal neurogenesis and restoration of synaptic connectivity in stress-vulnerable neural circuits [7].

The clinical relevance of this noradrenergic modulation manifests in specific symptom domains. Unlike serotonergic antidepressants, reboxetine demonstrates particular efficacy in improving psychomotor retardation, energy deficits, and cognitive symptoms associated with depression (e.g., impaired concentration and executive function) [6] [7]. Furthermore, evidence suggests enhanced noradrenergic transmission significantly improves social functioning parameters – a critical aspect of functional recovery often lagging behind mood improvement. Studies comparing reboxetine with SSRIs found superior restoration of social engagement, motivation, and interpersonal functioning, even among patients achieving similar levels of symptomatic remission [6].

Table 1: Neurobiological Effects of Reboxetine-Mediated Noradrenergic Enhancement

Level of ActionAcute EffectsChronic Adaptive EffectsClinical Correlates
NeurotransmissionIncreased synaptic NE concentration; Elevated firing rates in locus coeruleusNormalization of NE turnover; Restoration of diurnal NE rhythmImproved arousal, alertness, energy
Receptor PharmacologyInitial postsynaptic NE receptor stimulationDownregulation of β-adrenoceptors; Sensitization of α₁-adrenoceptorsMood elevation, Antidepressant response
Neural Plasticity-Increased BDNF expression; Enhanced hippocampal neurogenesis; SynaptogenesisSustained antidepressant effect; Cognitive improvement
Functional Outcomes-Improved stress response modulation; Restoration of HPA axis functionResilience to relapse; Improved social functioning

Selective Norepinephrine Reuptake Inhibition: Molecular Targets and Binding Affinity Profiles

Reboxetine functions as a potent and highly selective norepinephrine reuptake inhibitor (NRI), distinguishing it pharmacologically from earlier antidepressants with mixed mechanisms. Its primary molecular target is the human norepinephrine transporter (NET), a protein responsible for terminating noradrenergic signaling by pumping NE back into the presynaptic neuron [2] [7] [9].

Quantitative in vitro binding studies using cells expressing cloned human transporters reveal reboxetine's exceptional binding affinity and selectivity profile. It exhibits high-affinity binding to the human NET (hNET) with an inhibitory constant (Ki) of 11 nM, indicating potent inhibition of NE reuptake [9]. Crucially, reboxetine displays markedly lower affinity for the human serotonin transporter (hSERT), with a Ki of 273.5 nM, resulting in a selectivity ratio (SERT/NET) exceeding 24-fold [2] [9]. This selectivity is further highlighted by its negligible interaction with the dopamine transporter (DAT), where binding affinity is virtually absent (Ki > 10,000 nM) [4] [9]. This pharmacological profile establishes reboxetine as the first clinically utilized antidepressant with a truly selective noradrenergic mechanism.

Beyond transporter selectivity, reboxetine exhibits receptor interaction specificity, contributing to its improved tolerability compared to tricyclic antidepressants (TCAs). Extensive receptor screening across 39 receptor types and 6 enzymes demonstrates minimal affinity for key receptors implicated in the side effects of older antidepressants: muscarinic cholinergic receptors (Ki = 6,700 nM), histaminergic H₁ receptors (Ki = 312 nM), α₁-adrenergic receptors (Ki = 11,900 nM), and dopaminergic D₂ receptors (Ki > 10,000 nM) [2] [4] [9]. This receptor "cleanliness" underscores its molecular specificity.

The functional consequence of NET inhibition has been confirmed using in vivo electrophysiology. Reboxetine administration increases the firing rate of noradrenergic neurons in the locus coeruleus, mirroring the effect of other NET inhibitors like desipramine [9]. Conversely, it demonstrates minimal impact on the firing rates of serotonergic neurons in the dorsal raphe nucleus or dopaminergic neurons in the substantia nigra, corroborating its selectivity observed in binding assays [2] [9]. Preclinical behavioral models further support its specific antidepressant profile, showing efficacy in tests sensitive to noradrenergic manipulation (e.g., reversal of reserpine-induced hypothermia, reduced immobility in the forced swim test and tail suspension test, improved performance in differential reinforcement of low-rate 72-second (DRL72) schedules) [2] [7].

Table 2: Binding Affinity Profile of Reboxetine at Key Molecular Targets

Molecular TargetKi Value (nM)Functional ConsequenceComparison to Reference Drugs
Norepinephrine Transporter (NET)13.4 [4] / 11 [9]Potent blockade of NE reuptakeSimilar potency to desipramine; Superior selectivity
Serotonin Transporter (SERT)273.5 [4]Minimal functional inhibition>20-fold lower affinity than for NET
Dopamine Transporter (DAT)>10,000 [4] [9]No significant interactionNo relevant affinity
Muscarinic Receptor (mAChR)6,700 [4]Negligible anticholinergic effectsSignificantly higher Ki than TCAs (e.g., amitriptyline Ki ~1-10nM)
Histamine H₁ Receptor312 [4]Minimal sedative potentialSignificantly higher Ki than sedating TCAs/antihistamines
α₁-Adrenergic Receptor11,900 [4]Low orthostatic hypotension riskHigher Ki than TCAs (e.g., imipramine Ki ~50-100nM)
5-HT₂C Receptor457 [4]Low affinity, unclear clinical impactHigher Ki than specific 5-HT₂C antagonists

Enantiomer-Specific Pharmacodynamic Activity: (R,R)- vs. (S,S)-Reboxetine

Reboxetine exists as a racemic mixture containing equal proportions of two enantiomers: (R,R)-(-)-reboxetine and (S,S)-(+)-reboxetine [4] [8]. These enantiomers are not pharmacologically equivalent, exhibiting significant differences in their potency and selectivity for the norepinephrine transporter (NET) and their metabolic profiles [3] [8].

Pharmacodynamic studies reveal the (S,S)-(+)-enantiomer possesses substantially greater potency as a norepinephrine reuptake inhibitor compared to its (R,R)-(-)-counterpart. Experimental data indicates a 3- to 5-fold higher inhibitory potency of the (S,S)-enantiomer at the human NET [8]. This enantioselectivity translates into differential contributions to the overall antidepressant effect of the racemic drug. When assessing the functional activity in cellular systems or animal models predictive of antidepressant action, the (S,S)-enantiomer consistently demonstrates superior efficacy compared to the (R,R)-form [8].

Properties

CAS Number

93851-87-7

Product Name

Edronax

IUPAC Name

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid

Molecular Formula

C20H27NO6S

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)

InChI Key

CGTZMJIMMUNLQD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.